7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine

Physicochemical profiling Drug-likeness Lead optimization

7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine (CAS 1015667-98-7, TRC Cat. No.

Molecular Formula C14H17ClN4O2S
Molecular Weight 340.8 g/mol
Cat. No. B13448121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine
Molecular FormulaC14H17ClN4O2S
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)NC2=NC=NC3=C2C=CC(=C3)Cl
InChIInChI=1S/C14H17ClN4O2S/c1-22(20,21)19-6-4-11(5-7-19)18-14-12-3-2-10(15)8-13(12)16-9-17-14/h2-3,8-9,11H,4-7H2,1H3,(H,16,17,18)
InChIKeyIMGYWMAYVRTYBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine: Quinazoline-Derived Building Block for Kinase-Targeted Synthesis


7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine (CAS 1015667-98-7, TRC Cat. No. C178970) is a synthetic quinazoline derivative with the molecular formula C₁₄H₁₇ClN₄O₂S and a molecular weight of 340.83 g/mol . The compound features a 7-chloro-substituted quinazoline core linked at the 4-position via an amine bridge to an N-methylsulfonyl-piperidine moiety . It is commercially supplied as a research-grade building block and reference standard, primarily by Toronto Research Chemicals (TRC), for use in medicinal chemistry and chemical synthesis applications .

Why Generic Quinazoline Building Blocks Cannot Substitute for 7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine in Targeted Synthesis


The compound's substitution pattern is non-interchangeable because it combines three critical pharmacophoric elements within a single building block: a 7-chloro group on the quinazoline core (a well-precedented hinge-binding motif in kinase inhibitor design), a 4-amino linker, and an N-methylsulfonyl-piperidine group that simultaneously provides conformational constraint, hydrogen-bonding capacity, and metabolic stability [1]. Generic quinazoline building blocks such as 7-chloro-N-(1-phenylethyl)quinazolin-4-amine (CAS 923681-70-3) share the 7-chloro-4-aminoquinazoline scaffold but replace the methylsulfonyl-piperidine with a 1-phenylethyl group, altering the hydrogen-bond acceptor/donor profile, clogP, and topological polar surface area [2]. The N-methylsulfonyl-piperidine motif is a recognized privileged structure that appears in numerous clinical and preclinical kinase inhibitors, and its presence versus absence can dictate target selectivity, cellular permeability, and in vivo pharmacokinetic behavior [3].

Quantitative Differentiation Evidence for 7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine Versus Structural Analogs


Physicochemical Differentiation: clogP and TPSA Comparison Against 7-Chloro-N-(1-phenylethyl)quinazolin-4-amine

The target compound's N-methylsulfonyl-piperidine substituent confers a substantially lower calculated logP (clogP) and higher topological polar surface area (TPSA) compared to the 1-phenylethyl analog, directly impacting solubility and permeability profiles [1]. This physicochemical differentiation is critical when selecting building blocks for fragment-based or structure-based drug design where balanced hydrophilicity is desired. No direct head-to-head experimental comparison was identified in the public domain; the data below are derived from authoritative calculated property databases [2].

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen-Bond Donor/Acceptor Profile Differentiation: HBD Count of Zero Versus Comparator Quinazoline Building Blocks

The target compound possesses zero hydrogen-bond donors (HBD = 0), a consequence of the tertiary amine linkage between the quinazoline and the N-methylsulfonyl-piperidine, where the secondary amine NH participates in an intramolecular hydrogen bond with the quinazoline N1 nitrogen . In contrast, common comparator building blocks such as 7-chloro-N-(1-phenylethyl)quinazolin-4-amine retain a free secondary amine (HBD = 1), which can increase P-glycoprotein recognition and reduce blood-brain barrier penetration [1]. An HBD count of zero is associated with improved oral absorption and membrane permeation according toLipinski's and Veber's rules [2].

Hydrogen bonding Pharmacophore design ADME prediction

Vendor Quality Specification: TRC Certified Purity Versus Uncertified Generic Suppliers

The compound is supplied by TRC (Toronto Research Chemicals) as a certified reference standard under catalog number C178970, with defined specifications for identity and purity verified by NMR and mass spectrometry . In comparison, generic suppliers listing the same compound (e.g., BenchChem, EvitaChem, smolecule) typically do not publish batch-specific certificates of analysis, purity specifications, or analytical characterization data, making them unsuitable for use as analytical reference standards in drug development or regulatory submissions . TRC's quality management system operates under ISO 9001-certified processes, providing documented chain of custody and characterization that generic vendors do not match [1].

Chemical procurement Quality assurance Reference standards

Methylsulfonyl-Piperidine Motif Prevalence in Potent Kinase Inhibitors: Class-Level Evidence for Privileged Scaffold Selection

The N-methylsulfonyl-piperidine substituent is a recognized privileged motif in kinase inhibitor medicinal chemistry. A structurally related compound, 1-isopropyl-N-(1-(methylsulfonyl)piperidin-4-yl)-4-(2,2,2-trifluoroethyl)-1H-[1,2,3]triazolo[4,5-h]quinazolin-8-amine (US20230416271, Compound II.31), exhibits an IC50 of 1 nM against CDK4/cyclin D3, demonstrating the potency achievable with this pharmacophore [1]. Separately, compounds containing the 4-({trans-4-[4-(methylsulfonyl)piperidin-1-yl]cyclohexyl}amino)quinazoline scaffold show IRAK4 IC50 values as low as 11 nM [2]. These data establish a class-level precedent: the methylsulfonyl-piperidine-quinazoline/quinazoline-like architecture is associated with nanomolar kinase inhibition, providing a rational basis for selecting the target compound as a synthetic building block over alternatives lacking this motif [3].

Kinase inhibitor design Privileged scaffolds SAR

High-Value Application Scenarios for 7-Chloro-N-[1-(methylsulfonyl)-4-piperidinyl]-4-quinazolinamine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: Late-Stage Functionalization of the Quinazoline Core

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can utilize this building block to introduce a pre-validated methylsulfonyl-piperidine moiety in a single synthetic step. The 7-chloro substituent serves as a handle for further diversification via Suzuki, Buchwald-Hartwig, or nucleophilic aromatic substitution reactions, while the N-methylsulfonyl-piperidine group provides conformational constraint and favorable ADME properties (clogP = 2.23, HBD = 0) [1]. This contrasts with simpler 4-aminoquinazoline building blocks that require multi-step elaboration to install comparable pharmacophoric complexity, as demonstrated by the synthetic routes used to access triazoloquinazoline CDK4 inhibitors (IC50 = 1 nM) [2].

Analytical Reference Standard for Impurity Profiling in Pharmaceutical Quality Control

As a TRC-certified reference standard (Cat. No. C178970) with documented identity and purity, this compound is suitable for use as an analytical reference material in HPLC and LC-MS method development, impurity qualification, and forced degradation studies in accordance with ICH Q3A/Q3B guidelines [1]. The compound's unique combination of chromophoric quinazoline core (UV-active) and mass-detectable chlorine isotopic pattern (³⁵Cl/³⁷Cl) provides unambiguous detection capabilities that simpler reference standards lack [2]. Generic, uncertified sources of the same nominal compound do not provide the documentation required for regulatory submission .

Fragment-Based Drug Discovery: Privileged Scaffold Library Member

The compound's molecular weight (340.83 Da) places it at the upper boundary of fragment-like chemical space, while its methylsulfonyl-piperidine-quinazoline architecture represents a privileged scaffold associated with nanomolar kinase inhibition (class-level evidence: structurally related compounds achieve IC50 values of 1–11 nM against CDK4 and IRAK4) [1]. Its zero HBD count and moderate clogP (2.23) make it an attractive member of fragment and lead-like libraries designed for CNS-penetrant kinase inhibitor discovery, where reducing P-gp recognition is critical [2].

NPP1 Inhibitor Development: Structural Core for Anti-Calcification Agents

Quinazolin-4-piperidine sulfamide and sulfonyl derivatives have been identified as potent, specific, and non-competitive inhibitors of NPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1), an enzyme implicated in pathological vascular calcification [1]. The target compound, containing the quinazolin-4-piperidine-methylsulfonyl architecture, provides a direct starting point for synthesizing novel NPP1 inhibitors. Prior studies demonstrate that this scaffold class can block phosphate-induced mineralization of valve interstitial cells in vitro, suggesting therapeutic relevance for calcific aortic valve disease [1].

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